molecular formula C6HF11S B14443820 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol CAS No. 79272-21-2

1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol

Cat. No.: B14443820
CAS No.: 79272-21-2
M. Wt: 314.12 g/mol
InChI Key: NGHCXLWPFGYEAQ-UHFFFAOYSA-N
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Description

1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol is a fluorinated organic compound with the molecular formula C6HF11S. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol typically involves the fluorination of precursor compounds. One common method is the reaction of a suitable pentene derivative with elemental fluorine or a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol involves its interaction with molecular targets through its thiol and fluorinated groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol is unique due to its combination of a thiol group with multiple fluorine atoms. This structure imparts distinct reactivity and stability, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds .

Properties

CAS No.

79272-21-2

Molecular Formula

C6HF11S

Molecular Weight

314.12 g/mol

IUPAC Name

1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol

InChI

InChI=1S/C6HF11S/c7-3(8,6(15,16)17)2(18)1(4(9,10)11)5(12,13)14/h18H

InChI Key

NGHCXLWPFGYEAQ-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)S)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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